methyl 4-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methoxyphenyl groups, attached to a benzoate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the desired position.
Attachment of methoxyphenyl groups: This step involves the use of methoxybenzyl bromide in the presence of a base to form the desired substitution on the pyrazole ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 4-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromine and methoxyphenyl groups can participate in various binding interactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3,5-bis[(4-methoxybenzyl)oxy]benzoate
- Methyl 4-bromo-3,5-bis(methoxymethoxy)benzoate
Uniqueness
Methyl 4-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of the pyrazole ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the pyrazole ring or have different substituents.
Properties
Molecular Formula |
C26H23BrN2O4 |
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Molecular Weight |
507.4 g/mol |
IUPAC Name |
methyl 4-[[4-bromo-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H23BrN2O4/c1-31-21-12-8-18(9-13-21)24-23(27)25(19-10-14-22(32-2)15-11-19)29(28-24)16-17-4-6-20(7-5-17)26(30)33-3/h4-15H,16H2,1-3H3 |
InChI Key |
LJNQBXAYPQZODC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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